1,4-Dimethyl-2,5-diphenylbenzene

Near-ultraviolet OLED non-doped emitter high-lying RISC

1,4-Dimethyl-2,5-diphenylbenzene (CAS: 20260-22-4; IUPAC: 1,4-dimethyl-2,5-diphenylbenzene), also named 2',5'-dimethyl-1,1':4',1''-terphenyl or 2',5'-dimethyl-p-terphenyl, is an aromatic hydrocarbon with molecular formula C20H18 and molecular weight 258.36 g/mol. It is characterized by a central para-disubstituted benzene ring bearing methyl groups at the 1- and 4-positions and phenyl groups at the 2- and 5-positions, resulting in a symmetric terphenyl scaffold with ortho-methyl substitution on the central ring.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 20260-22-4
Cat. No. B1583854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-2,5-diphenylbenzene
CAS20260-22-4
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3
InChIKeyTUSIRMATSRRTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-2,5-diphenylbenzene Procurement Specifications and Core Chemical Properties


1,4-Dimethyl-2,5-diphenylbenzene (CAS: 20260-22-4; IUPAC: 1,4-dimethyl-2,5-diphenylbenzene), also named 2',5'-dimethyl-1,1':4',1''-terphenyl or 2',5'-dimethyl-p-terphenyl, is an aromatic hydrocarbon with molecular formula C20H18 and molecular weight 258.36 g/mol [1]. It is characterized by a central para-disubstituted benzene ring bearing methyl groups at the 1- and 4-positions and phenyl groups at the 2- and 5-positions, resulting in a symmetric terphenyl scaffold with ortho-methyl substitution on the central ring . The compound appears as an off-white to white crystalline solid with an experimentally determined melting point of 180–184°C and a predicted boiling point of 376.6 ± 37.0°C at 760 Torr . Commercial sources typically offer purity grades of 95–98% . Its primary documented research application is as a rotatable bridging scaffold in the construction of near-ultraviolet fluorophors and host materials for organic light-emitting diodes [2].

Why Substituting 1,4-Dimethyl-2,5-diphenylbenzene with Generic p-Terphenyl Derivatives Alters Material Performance


Substituting 1,4-dimethyl-2,5-diphenylbenzene with unsubstituted p-terphenyl or other positional isomers is not a neutral decision for organic electronics applications because the ortho-methyl groups on the central ring introduce steric torsion that deliberately disrupts π-conjugation. In the dimethyl-modified terphenyl core, the methyl substitution forces a large dihedral angle between the central phenyl ring and the terminal phenyl rings, which widens the HOMO-LUMO gap and elevates the triplet energy (ET) relative to planar, fully conjugated terphenyl scaffolds [1]. This structural perturbation is specifically engineered to enable blue and near-ultraviolet emission by preventing the bathochromic shift that would otherwise occur in planar analogues [2]. Consequently, generic terphenyl derivatives lacking this precise 2,5-dimethyl substitution pattern cannot replicate the high triplet energy host characteristics or the short-wavelength electroluminescence profiles demonstrated in published OLED devices utilizing this exact scaffold [2].

Quantitative Performance Benchmarks for 1,4-Dimethyl-2,5-diphenylbenzene-Derived Materials in OLED Applications


Near-Ultraviolet OLED EQE Benchmarking: mP2MPC vs. Reported NUV Emitters

When 1,4-dimethyl-2,5-diphenylbenzene is incorporated as a rotatable bridging scaffold in the fluorophor mP2MPC (meta-linked phenanthroimidazole and carbazole), the resulting non-doped near-ultraviolet OLED achieves a forward-viewing external quantum efficiency of 6.09% with CIE coordinates of (0.163, 0.028) [1]. The efficiency retention is 5.56% at a practical luminance of 1000 cd m⁻², demonstrating suppressed efficiency roll-off [1]. The authors note this is 'one of the highest efficiencies among the non-doped devices with the electroluminescence peak below 400 nm' [1].

Near-ultraviolet OLED non-doped emitter high-lying RISC external quantum efficiency

Triplet Energy Enhancement via Dimethyl Modification: DMT Core vs. Unsubstituted Terphenyl

In a systematic study of terphenyl-based host materials for blue PhOLEDs, 2',5'-dimethyl-1,1':4',1''-terphenyl (DMT)—the exact backbone of 1,4-dimethyl-2,5-diphenylbenzene—was employed as the core scaffold. The methyl substitution at ortho-positions on the central phenyl ring was specifically designed 'to have large dihedral angle for high triplet energy' [1]. Host materials derived from this DMT core enabled blue PhOLED devices achieving an external quantum efficiency of 18.2% [1].

Blue phosphorescent OLED host material triplet energy terphenyl scaffold

Phosphorescent OLED Host Performance: mP2MPC-Derived Green and Red Devices

Beyond its role as an emitter scaffold, 1,4-dimethyl-2,5-diphenylbenzene-derived materials function as effective hosts for phosphorescent OLEDs. When mP2MPC (incorporating this terphenyl bridge) was used as the host matrix for green and red phosphorescent emitters, the resulting devices achieved forward-viewing external quantum efficiencies exceeding 21.5% [1].

Phosphorescent OLED host material EQE green emitter red emitter

Crystallographic Characterization: Solid-State Packing via C–H⋯π Interactions

Single-crystal X-ray diffraction analysis of 2',5'-dimethyl-p-terphenyl (C20H18) reveals that it crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 10.5331 Å, b = 6.8752 Å, c = 20.0035 Å (at 133 K) [1]. The crystal packing is governed by two short C–H⋯π interactions directed to the centroid of the central ring, linking molecules into extended chains [1].

crystal engineering solid-state packing C–H⋯π interactions X-ray crystallography

Validated Research Applications for 1,4-Dimethyl-2,5-diphenylbenzene in Organic Electronics


Synthesis of High-Efficiency Near-Ultraviolet Emitters for Non-Doped OLEDs

This compound is directly validated as a rotatable bridging scaffold for constructing near-ultraviolet fluorophors via meta-position functionalization. The mP2MPC fluorophor, synthesized using 1,4-dimethyl-2,5-diphenylbenzene as the central bridge linking phenanthroimidazole and carbazole groups, achieved a non-doped NUV OLED with an emission peak at 395 nm, CIE coordinates of (0.163, 0.028), and a forward-viewing EQE of 6.09% at maximum luminance with only modest roll-off to 5.56% at 1000 cd m⁻² [1]. This performance ranks among the highest reported efficiencies for non-doped OLEDs with electroluminescence peaks below 400 nm [1].

Development of High-Triplet-Energy Host Materials for Blue Phosphorescent OLEDs

The dimethyl-modified terphenyl core (DMT) of this compound has been systematically evaluated as a backbone scaffold for blue PhOLED host materials. The ortho-methyl substitution introduces steric torsion that widens the energy gap and elevates triplet energy relative to planar terphenyl analogues, a prerequisite for effective blue phosphorescent emitter hosting [2]. Carbazole-functionalized DMT hosts enabled blue PhOLED devices with an EQE of 18.2%, confirming the scaffold's suitability for high-performance blue phosphorescent OLED applications [2].

Multi-Color Phosphorescent OLED Host Matrix Development

Materials derived from this compound scaffold demonstrate broad host functionality beyond single-color emission. When mP2MPC—incorporating the 1,4-dimethyl-2,5-diphenylbenzene bridge—was employed as the host matrix for both green and red phosphorescent emitters, the resulting devices exhibited forward-viewing EQEs exceeding 21.5% [1]. This multi-color host capability indicates that the scaffold is a versatile platform for developing universal host materials across the visible spectrum.

Crystal Engineering and Solid-State Materials Modeling

This compound serves as a well-characterized crystalline reference for studies of intermolecular interactions in terphenyl derivatives. Single-crystal X-ray diffraction confirms orthorhombic Pna2₁ symmetry (a = 10.5331 Å, b = 6.8752 Å, c = 20.0035 Å) with molecular packing directed by C–H⋯π interactions to the central ring centroid, forming extended chain structures [3]. This crystallographic dataset enables structure-based computational modeling of solid-state properties and provides a comparative baseline for studies of halogenated or functionalized terphenyl analogues [3].

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